molecular formula C13H7BrF3N3S B2848249 4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole CAS No. 956624-44-5

4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole

Cat. No.: B2848249
CAS No.: 956624-44-5
M. Wt: 374.18
InChI Key: IEMFQDHPJYQXNY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates multiple privileged scaffolds—a thiazole ring, a pyrazole system, and a bromophenyl group—into a single entity, making it a valuable synthon in drug discovery and development . The thiazole moiety, a common feature in FDA-approved drugs, is a five-membered ring containing both sulfur and nitrogen heteroatoms, contributing to its aromaticity and diverse biological interactions . This structure is a key component in numerous therapeutic agents, underscoring its significance in medicinal chemistry . The 5-(trifluoromethyl) group on the pyrazole ring is a hallmark of modern agrochemicals and pharmaceuticals, often used to fine-tune a molecule's electronic properties, metabolic stability, and lipophilicity . The 4-bromophenyl substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs . This compound is primarily intended for research applications as a key intermediate in the synthesis of novel bioactive molecules. Its structure is representative of hybrids that are frequently explored for a broad spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . Researchers can utilize this compound to develop new chemical entities and study structure-activity relationships (SAR). The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-(4-bromophenyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF3N3S/c14-9-3-1-8(2-4-9)10-7-21-12(19-10)20-11(5-6-18-20)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMFQDHPJYQXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction types due to its functional groups:

1.1 Nucleophilic Aromatic Substitution
The bromine atom at the para position of the phenyl ring undergoes substitution with nucleophiles. Reactions occur under palladium catalysis or via SNAr mechanisms in polar aprotic solvents .

1.2 Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems .

1.3 Functional Group Transformations

  • Trifluoromethyl Group : Resists hydrolysis but participates in radical-mediated C–F bond activation .

  • Pyrazole Nitrogen : Undergoes alkylation or acylation at the N–H position .

Suzuki–Miyaura Cross-Coupling

The bromophenyl group couples with arylboronic acids under Pd(PPh₃)₄ catalysis (Scheme 1):

text
4-(4-Bromophenyl)-thiazole + ArB(OH)₂ → 4-(4-Ar-phenyl)-thiazole

Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12 hrs .

Thiazole Ring Functionalization

Reaction with phenacyl bromides forms bis-thiazole derivatives via Hantzsch-type condensation (Scheme 2) :

text
Thiazole + Phenacyl bromide → Bis-thiazole

Yield : 68–85% (refluxing ethanol, 8 hrs) .

Pyrazole N-Alkylation

The pyrazole nitrogen reacts with α-haloketones to form N-alkylated products (Scheme 3) :

text
Pyrazole + RCOCH₂Br → N-Alkylated pyrazole

Catalyst : K₂CO₃ in DMF, 60°C .

Experimentally Characterized Reactions

Data from peer-reviewed studies:

Reaction TypeReagents/ConditionsProduct StructureYield (%)Citation
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-(4-Biphenyl)-thiazole derivative78
N-AlkylationEthyl bromoacetate, K₂CO₃, DMF, 60°CN-CH₂CO₂Et-pyrazole-thiazole65
CycloadditionNitrile oxide, CHCl₃, rtIsoxazole-fused thiazole52

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); degrades in strong bases (pH >10) .

  • Solvent Compatibility : Soluble in DMF, DMSO, and THF; insoluble in water .

Industrial and Pharmacological Relevance

  • Intermediate for antitumor agents (IC₅₀ = 1.61–1.98 µg/mL against MCF-7 cells) .

  • Precursor to agrochemicals via C–Br bond functionalization .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial properties. For instance, a study synthesized various thiazole derivatives, including those with the 4-bromophenyl moiety, and evaluated their in vitro activity against various bacterial strains. The results indicated that certain derivatives displayed significant antibacterial effects, suggesting their potential as therapeutic agents against infections caused by resistant bacteria .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to 4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole have been tested against cancer cell lines such as MCF7 (breast cancer) and other types of tumors. The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Inhibitors of Cyclooxygenase Enzymes

Some studies have indicated that thiazole derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The compound SC-236, which shares structural similarities with this compound, has been shown to exhibit anti-inflammatory effects in various models, suggesting that related compounds may hold similar therapeutic promise .

Material Science

In addition to biological applications, thiazole derivatives are being explored for their utility in material science. Their ability to form stable crystalline structures makes them suitable for applications in organic electronics and photonics. The structural characterization through techniques like single-crystal X-ray diffraction has revealed insights into their packing and electronic properties, which are crucial for developing new materials with tailored functionalities .

Case Studies

StudyFocusFindings
Antimicrobial Activity Study Evaluated various thiazole derivativesIdentified significant antibacterial activity against resistant strains
Anticancer Activity Research Tested against MCF7 cancer cellsInduced apoptosis; potential therapeutic candidate for breast cancer
COX-2 Inhibition Study Investigated anti-inflammatory effectsDemonstrated selective inhibition similar to SC-236; potential for treating inflammation-related conditions
Material Characterization Structural analysis via X-ray diffractionRevealed stable crystalline forms; implications for organic electronics

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural, differing only in halogen substituents (Cl vs. F). Single-crystal diffraction reveals nearly identical conformations but distinct crystal packing due to halogen size and polarizability.

Bromophenyl-Thiazole Derivatives

Compound 2-2d (4-(4-bromophenyl)-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 2-2e (4-(4-bromophenyl)-2-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole) from demonstrate how electron-donating (methoxy) or withdrawing (nitro) groups alter properties:

Compound Substituent (R) Melting Point (°C) Yield (%)
Target Compound CF₃ Not reported Not reported
2-2d 4-OCH₃ 220–222 63
2-2e 4-NO₂ 240–242 56

The nitro group in 2-2e elevates melting points due to stronger intermolecular dipole interactions, whereas methoxy groups reduce packing efficiency .

Antimicrobial Activity

Compound 4 (chlorophenyl derivative) exhibits antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to halogen-mediated hydrophobic interactions with bacterial membranes. The bromine analogue is hypothesized to show enhanced activity due to greater lipophilicity, though specific data are pending .

COX-2 Inhibition

Docking studies on the COX-2 enzyme (PDB ID: 1CX2) show that the target compound’s trifluoromethyl group mimics the sulfonamide group in the native ligand (4-[3-(trifluoromethyl)-5-(4-bromophenyl)-1H-pyrazol-1-yl]benzenesulfonamide), forming critical hydrogen bonds with residues like His90 and Tyr353. In contrast, chloro- or methyl-substituted analogues (e.g., WIGQIO , MEWQUC ) exhibit weaker binding due to reduced electron-withdrawing effects .

Crystallographic and Conformational Analysis

The target compound’s crystal structure remains unreported, but analogous bromophenyl-thiazoles (e.g., IDOMOF , PUVVAG ) adopt planar conformations with perpendicular orientations of substituent aryl rings. For example, IDOMOF (2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole) shows dihedral angles of 85.2° between the thiazole and pyrazole planes, optimizing crystal packing via C–H···π and halogen bonding .

Biological Activity

4-(4-Bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and detailed findings from recent studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C11H7BrF3N4S\text{C}_{11}\text{H}_{7}\text{BrF}_{3}\text{N}_{4}\text{S}

It features a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities. The presence of bromine and trifluoromethyl groups enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole and pyrazole precursors. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The compound has shown effectiveness against a range of microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that compounds with a similar structure to this compound exhibit significant anticancer activity. For instance:

  • Breast Cancer Cells (MDA-MB-231) : The compound inhibited cell proliferation with an IC50 value of approximately 15 µM.
  • Liver Cancer Cells (HepG2) : Similar inhibition was observed, suggesting potential as a therapeutic agent against various cancer types .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives can often be correlated with their chemical structure. Modifications at specific positions on the thiazole or pyrazole rings can enhance or diminish activity:

  • Bromine Substitution : The presence of bromine at the para position on the phenyl ring has been shown to increase both antimicrobial and anticancer activities.
  • Trifluoromethyl Group : This group contributes to increased lipophilicity, potentially enhancing cellular uptake and bioavailability .

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives, including this compound against common pathogens. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts.

Case Study 2: Anticancer Studies

In another investigation, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.

Q & A

Basic: What are the standard synthetic protocols for preparing 4-(4-bromophenyl)-2-(5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Thiazole Core Formation : Cyclocondensation of 4-bromophenyl-substituted thiourea derivatives with α-haloketones or α-bromoesters under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Pyrazole Substitution : Coupling the thiazole intermediate with 5-(trifluoromethyl)-1H-pyrazole via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling .
Optimization Strategies :

  • Solvent Choice : DMSO enhances reaction rates for thiazole derivatives due to its high polarity .
  • Temperature Control : Maintain 80–100°C for SNAr reactions to balance yield and side-product formation .
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if applicable) with aryl boronic acids .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the thiazole (C2 vs. C4 substitution) and pyrazole (N1 vs. N2 bonding) .
    • ¹⁹F NMR : Verify the trifluoromethyl group’s integration and chemical environment .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 388.0 [M+H]⁺ for C₁₃H₈BrF₃N₃S) .
  • X-ray Diffraction (XRD) : Resolve ambiguities in substituent orientation (e.g., dihedral angles between thiazole and pyrazole rings) .

Advanced: How do crystallographic data resolve structural ambiguities, and what challenges arise during refinement?

  • Key Parameters :
    • Unit Cell Dimensions : Orthorhombic systems (e.g., P2₁2₁2₁) with a ≈ 11.3 Å, b ≈ 14.1 Å, c ≈ 15.9 Å .
    • Intermolecular Interactions : C–H···N (2.6–2.8 Å) and π-π stacking (3.5–3.6 Å) stabilize the crystal lattice .
  • Refinement Challenges :
    • Disorder in Trifluoromethyl Groups : Use SHELXL’s PART instruction to model partial occupancy .
    • Twinned Crystals : Apply HKLF5 in SHELX to deconvolute overlapping reflections .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Critical Substituents :
    • 4-Bromophenyl : Enhances lipophilicity and π-stacking in hydrophobic enzyme pockets (e.g., COX-2) .
    • Trifluoromethyl Pyrazole : Improves metabolic stability and electron-withdrawing effects .
  • Methodology :
    • Docking Simulations : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 3LN1) .
    • In Vitro Assays : Compare IC₅₀ values against reference compounds (e.g., celecoxib) .

Advanced: How do solvent polarity and temperature influence reaction outcomes in multi-step syntheses?

Condition Effect on Yield By-Product Formation
DMF, 100°C 75–85%Minimal (<5%)
Ethanol, 80°C 50–60%Moderate (10–15%)
THF, 60°C <40%Significant (>20%)
Key Insight : High-polarity solvents (DMF) favor SNAr mechanisms, while protic solvents (ethanol) promote hydrolysis of intermediates .

Advanced: What strategies address contradictions in biological activity data across studies?

  • Potential Sources of Variability :
    • Cellular Models : Differences in cell permeability (e.g., HeLa vs. HEK293) .
    • Assay Conditions : Varying ATP concentrations in kinase inhibition assays .
  • Resolution Tactics :
    • Dose-Response Curves : Use 8-point dilution series to improve IC₅₀ accuracy.
    • Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

Basic: What are the primary applications of this compound in medicinal chemistry?

  • Target Identification :
    • COX-2 Inhibition : Celecoxib analogs show anti-inflammatory potential (IC₅₀ ~ 0.05 µM) .
    • Anticancer Activity : Induces apoptosis in MCF-7 cells via Bcl-2 downregulation .
  • Tool Compound : Used to study thiazole’s role in modulating kinase allostery .

Advanced: How do computational methods (e.g., DFT, MD) predict stability and reactivity?

  • Density Functional Theory (DFT) :
    • HOMO-LUMO Gaps : ~4.5 eV, indicating moderate electrophilicity at the thiazole C5 position .
    • Solvation Effects : PCM models show ΔG(solv) ≈ −15 kcal/mol in water .
  • Molecular Dynamics (MD) : Simulations (100 ns) reveal stable binding to COX-2’s hydrophobic groove .

Basic: What safety and handling precautions are required for its synthesis?

  • Hazards :
    • 4-Bromophenyl Precursors : Suspected carcinogens (handle in fume hoods).
    • Thiourea Derivatives : Release H₂S gas under acidic conditions .
  • Mitigation :
    • Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed coupling).
    • Quench reactions with NaHCO₃ to neutralize acidic by-products .

Advanced: How do isotopic labeling (e.g., ¹⁵N, ¹³C) aid in mechanistic studies?

  • Applications :
    • Kinetic Isotope Effects (KIE) : Track rate-determining steps in SNAr reactions (e.g., ¹⁵N-labeled pyrazole) .
    • Metabolic Tracing : ¹³C-labeled thiazole monitors hepatic clearance in rodent models .

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